tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate

Kinase Inhibition PI4Kβ Selectivity Screening

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286265-61-9) is a bifunctional piperidine building block featuring both a Boc-protected amine and an N-isopropylcarbamoyl group. With a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol, it serves as a versatile intermediate in medicinal chemistry.

Molecular Formula C14H27N3O3
Molecular Weight 285.388
CAS No. 1286265-61-9
Cat. No. B2529459
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate
CAS1286265-61-9
Molecular FormulaC14H27N3O3
Molecular Weight285.388
Structural Identifiers
SMILESCC(C)NC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H27N3O3/c1-10(2)15-12(18)17-8-6-11(7-9-17)16-13(19)20-14(3,4)5/h10-11H,6-9H2,1-5H3,(H,15,18)(H,16,19)
InChIKeySQPYXMBPNPVHSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286265-61-9): Sourcing & Specifications for a Bifunctional Piperidine Scaffold


tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate (CAS 1286265-61-9) is a bifunctional piperidine building block featuring both a Boc-protected amine and an N-isopropylcarbamoyl group . With a molecular formula of C₁₄H₂₇N₃O₃ and a molecular weight of 285.38 g/mol, it serves as a versatile intermediate in medicinal chemistry . Commercial suppliers provide this compound at purity levels of 95% (AKSci, Fluorochem, CalpacLab) or ≥98% (Leyan, MolCore) [1]. The combination of orthogonal protecting groups—an acid-labile Boc group at the 4-position and a urea-type carbamoyl group at the piperidine N-1 position—enables selective, sequential deprotection strategies . This specific substitution pattern is referenced in patent literature as an intermediate for aspartic protease inhibitor synthesis [2].

Procurement Note for CAS 1286265-61-9: Why Generic Piperidine Building Blocks Are Not a 1:1 Replacement


The target compound is defined by the simultaneous presence of an N-isopropylcarbamoyl group at the piperidine 1-position and a Boc-protected amine at the 4-position—a specific bifunctional substitution pattern that is absent in structurally simpler or singly protected piperidine analogs . For example, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0) lacks the 1-N-carbamoyl group and offers only one point of diversification, which limits synthetic efficiency in multi-step sequences [1]. Conversely, isopropyl piperidin-4-ylcarbamate (CAS 141498-57-9) lacks the Boc group, introducing a free secondary amine with different reactivity and solubility profiles . In the piperidine carbamate class, small structural modifications—such as N-alkyl chain length, urea vs. carbamate linkage, or carbonyl position (1-carbamoyl vs. 3-carbamoyl)—can substantially alter reactivity in Pd-catalyzed cross-couplings, hydrogen-bonding capacity, and biological target engagement [2][3]. Generic substitution without matching this exact 1,4-bifunctional architecture therefore risks failed synthetic routes, altered pharmacokinetic properties, and incompatibility with established patent SAR, making procurement of the correct CAS number critical for reproducible research [2].

Quantitative Differentiation Evidence for tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate (1286265-61-9) vs. Closest Analogs


Impact of N-Isopropylcarbamoyl Substitution on PI4Kβ Inhibitory Selectivity vs. the N-Methyl Analog

A direct head-to-head comparison within a kinase selectivity panel reveals that the N-isopropylcarbamoyl substituent on the target compound markedly reduces off-target PI4Kβ inhibition compared to its N-methyl analog. The target compound (CAS 1286265-61-9) exhibited an IC₅₀ > 10,000 nM against PI4Kβ, whereas the corresponding N-methyl piperidine carbamate analog showed measurable inhibition in the same assay format [1]. This difference is consistent with the known steric sensitivity of the PI4Kβ ATP-binding pocket to N-alkyl carbamoyl piperidine substitutions documented in the ChEMBL/BindingDB curated data set [1].

Kinase Inhibition PI4Kβ Selectivity Screening

Boc Protection Enables Stepwise Diversification Absent in Des-Boc Piperidine Carbamates

The dual-protection architecture of the target compound—an acid-labile Boc group at the piperidine 4-amino position and a stable urea-type N-isopropylcarbamoyl group at the 1-position—is quantitatively distinct from comparators that possess only one of these two features. For instance, isopropyl piperidin-4-ylcarbamate (CAS 141498-57-9; MW 186.25 g/mol) bears a free secondary amine instead of a Boc-protected amine, which precludes selective deprotection in the presence of acid-sensitive functionality . Conversely, tert-butyl piperidin-4-ylcarbamate (CAS 73874-95-0; MW 200.28 g/mol) lacks the 1-carbamoyl group entirely, limiting it to a single step of amine derivatization [1]. The improved scalable process reported by Devarasetty et al. (2018) demonstrates that N-Boc-piperidin-4-yl carbamates as a class can be synthesized in 80–85% overall yield from commercial 4-Boc-aminopiperidine and isocyanates, providing a reproducible, scalable entry to this bifunctional scaffold that is not achievable with mono-functional analogs [2].

Synthetic Chemistry Orthogonal Protection Piperidine Diversification

Purity Tier Differences Among Commercial Suppliers Inform Fit-for-Purpose Procurement

The target compound is commercially available from multiple vendors at two distinct purity specifications: 95% (AKSci, Fluorochem, CalpacLab) versus ≥98% (Leyan, MolCore) [1]. For applications such as high-throughput biological screening or late-stage intermediate use in cGMP-adjacent synthesis, the 3% absolute purity difference can correspond to a ~60% reduction in total impurity burden (from ≤5% to ≤2%), which is quantifiably meaningful for minimizing off-target assay noise or meeting intermediate acceptance criteria [2]. This quantifiable quality tier differentiation is not uniformly available across all piperidine carbamate analogs from the same supplier catalogs, where a single purity grade may dominate .

Quality Control Procurement Purity Specification

Carbamoylpiperidine Scaffold Patent Precedence Supports Hit-to-Lead Tractability

Substituted piperidine carbamates incorporating the N-carbamoylpiperidine motif are extensively exemplified as hormone-sensitive lipase (HSL) inhibitors in US Patent Application US20060160851 A1 (Novo Nordisk A/S) [1]. While the target compound itself is an intermediate, its core scaffold matches the structural framework of compounds for which quantitative SAR has been established: N-alkyl chain length on the carbamoyl group (methyl vs. isopropyl vs. cyclohexyl) directly modulates HSL IC₅₀ values across a >100-fold range in the patent dataset (>10,000 nM to ~80 nM), establishing that the N-isopropyl substituent occupies a specific, non-trivial position in the activity landscape that cannot be achieved with N-methyl or N-ethyl congeners [1]. This documented SAR, combined with the target compound's use as an intermediate in aspartic protease inhibitor patents (US 8,487,108 B2), indicates dual therapeutic area applicability that narrower-scaffold analogs lack [2].

Medicinal Chemistry Patent Landscape Hormone-Sensitive Lipase

Urea-Type N-Carbamoyl Linkage Confers Distinct Hydrogen-Bonding Capacity vs. N-Alkyl Piperidines

The N-isopropylcarbamoyl group on the target compound forms a urea-type linkage (N–C(=O)–N) at the piperidine 1-position, in contrast to simple N-alkyl piperidine analogs such as tert-butyl (1-isopropylpiperidin-4-yl)carbamate (CAS 534595-37-4) where the piperidine nitrogen carries a basic tertiary amine . This structural difference converts the piperidine nitrogen from a hydrogen-bond acceptor (pKa ~8–10 for tertiary amine) to a neutral urea moiety capable of acting as both a hydrogen-bond donor (N–H) and acceptor (C=O), fundamentally altering the molecule's interaction with biological targets and its physicochemical properties [1]. The carbamate functional group is a recognized key structural motif in approved drugs precisely because of this dual hydrogen-bonding capacity [2]. For procurement decisions, this means that the target compound cannot be replaced by the simpler N-isopropylpiperidine version without losing the urea pharmacophore element critical for target engagement in programs such as HSL or aspartic protease inhibition [3].

Molecular Recognition Hydrogen Bonding Drug Design

Optimal Use Cases for tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate (1286265-61-9)


Multi-Step Synthesis of Aspartic Protease Inhibitor Intermediates Requiring Orthogonal Deprotection

The dual protection of CAS 1286265-61-9—Boc at the 4-amine and N-isopropylcarbamoyl at the 1-position—enables sequential deprotection without cross-reactivity. The Boc group is cleanly removed under acidic conditions (TFA/DCM or HCl/dioxane), while the urea-type carbamoyl linkage remains stable, then the liberated 4-amine can be functionalized independently. This sequential orthogonality is explicitly utilized in patent US 8,487,108 B2 for constructing aspartic protease inhibitor cores, where the isopropylcarbamoyl group remains intact through multiple synthetic steps [1]. For procurement, this means one building block replaces the need for two separate mono-protected piperidine intermediates, consolidating the supply chain and reducing the number of vendor qualifications required.

Kinase-Focused Library Synthesis with PI4Kβ Counter-Screening Requirements

The documented PI4Kβ inactivity (IC₅₀ > 10,000 nM) of the N-isopropylcarbamoyl scaffold indicates that compounds built on this core are less likely to produce false-positive hits from PI4Kβ off-target activity compared to smaller N-alkyl analogs [1]. For kinase-focused library production or fragment-based screening cascades where PI4Kβ is a known liability target, selecting CAS 1286265-61-9 as the scaffold starting material provides built-in selectivity discrimination that must otherwise be engineered post hoc [1]. The ≥98% purity tier from Leyan or MolCore is recommended for biophysical assay applications to minimize impurity-driven artifacts [2].

Medicinal Chemistry Hit-to-Lead Optimization in the Hormone-Sensitive Lipase (HSL) Program Space

Patent US20060160851 A1 establishes a >100-fold SAR dynamic range for HSL inhibition across the N-alkyl carbamoyl piperidine series, with the N-isopropyl substituent occupying a distinct intermediate potency zone [1]. Researchers pursuing HSL inhibitors, or structurally related serine hydrolase targets, can use CAS 1286265-61-9 as a direct entry point into this validated SAR space. The compound's commercial availability at two purity grades (95% and ≥98%) also supports a cost-effective progression from initial screening (95% grade) to advanced lead profiling (≥98% grade), with the higher-purity material providing a ~60% reduction in total impurity burden for definitive PK/PD or selectivity panel studies [2].

Scalable Parallel Library Production Using Robust Piperidin-4-yl Carbamate Chemistry

The improved scalable process reported by Devarasetty et al. (2018) demonstrates that piperidin-4-yl carbamates of this class can be synthesized in 80–85% overall yield from commercial 4-Boc-aminopiperidine and the corresponding isocyanate [1]. For industrial research organizations or CROs running parallel library synthesis, CAS 1286265-61-9 serves as a reliable, scalable intermediate. The N-isopropyl variant specifically benefits from the commercial availability of isopropyl isocyanate, enabling facile in-house resupply or scale-up. Organizations selecting this scaffold avoid the synthetic bottlenecks associated with less accessible N-alkyl isocyanates (e.g., N-cyclohexyl) needed for close analogs, thereby reducing raw material lead times [1].

Quote Request

Request a Quote for tert-Butyl 1-(isopropylcarbamoyl)piperidin-4-ylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.